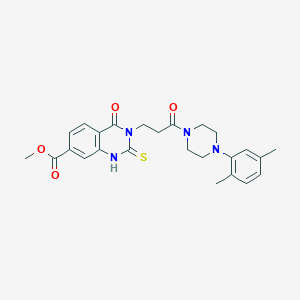

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

説明

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core modified with a piperazine-linked 2,5-dimethylphenyl group, a thioxo moiety, and a methyl carboxylate substituent. The compound’s design integrates multiple pharmacophoric elements:

- Quinazoline scaffold: Known for kinase inhibition and anticancer activity.

- Piperazine moiety: Common in neurotransmitter receptor ligands (e.g., antipsychotics, antidepressants) .

- Thioxo group: Enhances hydrogen bonding and metabolic stability.

- Methyl carboxylate: Modulates solubility and bioavailability.

特性

分子式 |

C25H28N4O4S |

|---|---|

分子量 |

480.6 g/mol |

IUPAC名 |

methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34) |

InChIキー |

BJGMCFDJUTUCSX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common approach is to start with the quinazoline core and introduce the piperazine moiety through a Mannich reaction . The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

科学研究への応用

7-カルボキシ-3-(3-(4-(2,5-ジメチルフェニル)ピペラジン-1-イル)-3-オキソプロピル)-4-オキソ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリンメチルエステルは、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、酵素相互作用とタンパク質結合を含む研究に使用できます。

産業: 新しい材料と化学プロセスの開発に使用できます。

科学的研究の応用

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: It can be used in the development of new materials and chemical processes.

作用機序

類似化合物の比較

類似化合物

独自性

7-カルボキシ-3-(3-(4-(2,5-ジメチルフェニル)ピペラジン-1-イル)-3-オキソプロピル)-4-オキソ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリンメチルエステルは、官能基と構造的特徴の特定の組み合わせにより、独自性があります。ピペラジン環とキナゾリンコアの両方が存在することは、さらなる化学修飾と潜在的な治療的用途のための汎用性の高い足場を提供します。

類似化合物との比較

Structural Similarities and Divergences

The compound’s closest analogs from the evidence include piperazine-containing heterocycles and tetrahydroquinazoline derivatives. Key comparisons are summarized below:

Key Observations :

- Substituent Effects: The methyl carboxylate in the target compound contrasts with nitrophenyl/cyano groups in analogs 1l and 2d, suggesting divergent solubility and electronic profiles.

Computational Similarity Analysis

Per , molecular similarity metrics like Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) could quantify structural overlap between the target compound and known bioactive molecules. For example:

Physicochemical and Spectroscopic Comparisons

- NMR Profiles : The target compound’s ¹H/¹³C NMR would show distinct signals for the quinazoline protons (~6.5–8.5 ppm) and piperazine methyl groups (~2.1–2.5 ppm), analogous to signals in 5i–5l .

- Mass Spectrometry : HRMS would confirm the molecular formula (C₂₆H₂₇N₅O₄S), similar to the precision seen in analogs 1l and 2d (HRMS error < 2 ppm) .

生物活性

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C23H30N4O3S

- Molecular Weight : 430.57 g/mol

The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

-

Cytotoxicity Studies :

- The compound exhibited significant cytotoxicity in colon cancer and oral squamous cell carcinoma (OSCC) models. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, demonstrating a dose-dependent response .

- In a dose-response study, concentrations of 10 µM and above showed over 50% reduction in cell viability in treated groups compared to control .

-

Mechanisms of Action :

- Apoptosis Induction : The compound triggers apoptotic pathways characterized by caspase activation (specifically caspase-3) and PARP cleavage. Flow cytometry analysis indicated an increase in subG1 populations, suggesting DNA fragmentation associated with apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound was found to increase ROS levels, contributing to oxidative stress within cancer cells, which is a known mechanism for inducing apoptosis .

Case Studies

Several case studies illustrate the compound's efficacy:

- Study on OSCC : In vitro experiments conducted on OSCC cell lines revealed that treatment with the compound led to significant cell shrinkage and mitochondrial membrane potential depolarization, indicating cellular distress and apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ca9-22 | 10 | Apoptosis via caspase activation |

| CEM | 15 | ROS generation leading to oxidative stress |

Pharmacological Profile

In addition to anticancer activity, the compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary tests indicated some antimicrobial effects against certain bacterial strains, although further research is needed to quantify this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。